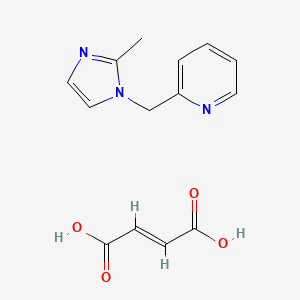
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate typically involves the condensation of 2-(chloromethyl)pyridine with 2-methylimidazole in hot dimethylformamide (DMF). The resulting free base is then treated with fumaric acid in ethanol to produce the fumarate salt . This method ensures the formation of the desired compound with high purity and yield.
Analyse Chemischer Reaktionen
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions often involve solvents like DMF, ethanol, or water, and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced imidazole or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate can be compared with other similar compounds, such as:
2-(2-Methylimidazol-1-ylmethyl)pyridine: The free base form without the fumarate salt.
2-(2-Methylimidazol-1-ylmethyl)pyridine hydrochloride: A hydrochloride salt form with different solubility and stability properties.
2-(2-Methylimidazol-1-ylmethyl)pyridine nitrate:
Eigenschaften
CAS-Nummer |
862156-56-7 |
|---|---|
Molekularformel |
C14H15N3O4 |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-[(2-methylimidazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C10H11N3.C4H4O4/c1-9-11-6-7-13(9)8-10-4-2-3-5-12-10;5-3(6)1-2-4(7)8/h2-7H,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
VXGHNCAEIMCDOR-WLHGVMLRSA-N |
Isomerische SMILES |
CC1=NC=CN1CC2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1=NC=CN1CC2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)
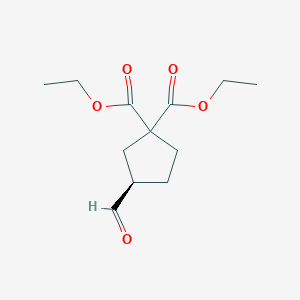


![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)

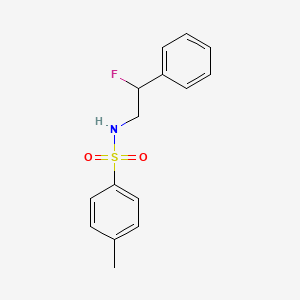
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
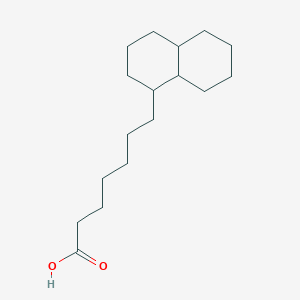
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
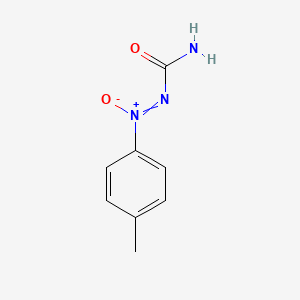
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
